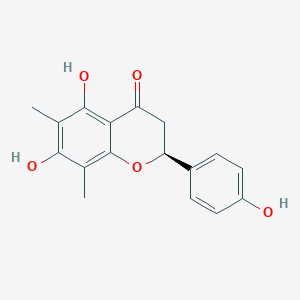

Farrerol

Description

(S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone has been reported in Rhododendron dauricum, Pancratium maritimum, and other organisms with data available.

expectorant principle isolated from leaves of Rhododendron dauricum L; structure

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOLQACRGJEHX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947026 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24211-30-1 | |

| Record name | (-)-Farrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Farrerol's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators contribute to a cytotoxic environment that promotes neuronal damage. Farrerol, a natural flavanone (B1672756) derived from Rhododendron dauricum L., has emerged as a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation. It details the compound's modulation of key signaling pathways, including the Nrf2/Keap1, NF-κB, and NLRP3 inflammasome pathways, and presents quantitative data from relevant preclinical studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to Neuroinflammation and Microglial Activation

Neuroinflammation is the inflammatory response within the central nervous system (CNS), primarily mediated by microglia and astrocytes.[3] In response to stimuli such as pathogens, aggregated proteins (e.g., β-amyloid), or neuronal injury, microglia transition from a resting state to an activated, pro-inflammatory phenotype.[3][4] Activated microglia release a barrage of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as reactive oxygen species (ROS) and nitric oxide (NO). While this response is initially protective, chronic activation leads to a self-perpetuating cycle of inflammation and oxidative stress, contributing significantly to neuronal dysfunction and death in diseases like Alzheimer's and Parkinson's disease. Targeting the molecular drivers of microglial activation is, therefore, a key therapeutic strategy for these conditions.

Core Mechanisms of Action of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by suppressing oxidative stress and inhibiting key inflammatory signaling cascades within microglia.

Attenuation of Oxidative Stress via Nrf2/Keap1 Pathway Activation

A primary mechanism of this compound's action is the potentiation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, a master regulator of the cellular antioxidant response.

-

Mechanism: Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. This compound appears to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes.

-

Downstream Effects: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). The upregulation of these enzymes enhances the cellular capacity to neutralize ROS, thereby reducing lipid peroxidation (measured by malondialdehyde, MDA) and protecting neurons from oxidative damage. Studies have shown that the protective effects of this compound are abolished when Nrf2 is knocked down, confirming the critical role of this pathway.

Inhibition of Pro-inflammatory Pathways

This compound effectively suppresses neuroinflammation by inhibiting several key pro-inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway.

-

Mechanism: In inflammatory conditions (e.g., stimulated by LPS or Aβ), the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα). This targets IκBα for degradation, freeing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). This compound inhibits the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and preventing the inflammatory cascade. Some evidence also suggests this compound inhibits the upstream phosphorylation of Akt, which can influence NF-κB activation.

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of IL-1β and IL-18, potent pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in many neurodegenerative disorders. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

-

Mechanism: NLRP3 activation typically requires a priming signal (e.g., via TLR4, leading to NF-κB-mediated transcription of NLRP3 and pro-IL-1β) and an activation signal (e.g., ATP, ROS). This leads to the assembly of the inflammasome, which recruits and activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form. This compound appears to interfere with this process, potentially by inhibiting the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly, leading to reduced caspase-1 activation and IL-1β secretion.

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Activation of PPAR-γ in microglia suppresses their inflammatory response. This compound has been found to upregulate the expression of PPAR-γ, suggesting another avenue for its anti-inflammatory effects. By increasing PPAR-γ levels, this compound may contribute to the transcriptional repression of pro-inflammatory genes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical models of neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators

| Model System | Inducing Agent | This compound Conc./Dose | Measured Parameter | Result | Reference |

| BV-2 Microglia | β-amyloid | 10, 20, 40 µM | IL-1β, IL-6, TNF-α (mRNA & Protein) | Dose-dependent decrease | |

| BV-2 Microglia | LPS | Not Specified | IL-1β, IL-6, TNF-α, iNOS, COX-2 | Significant decrease | |

| Rat Model | LPS | Not Specified | IL-1β, IL-6, TNF-α | Significant decrease in substantia nigra | |

| MCAO/R Mice | Ischemia | 40 mg/kg | IL-1β, IL-6, TNF-α (mRNA & Protein) | Significant decrease in penumbra | |

| RAW 264.7 | LPS | 25, 50, 100 µM | IL-1β, IL-6, TNF-α (mRNA & Protein) | Dose-dependent decrease | |

| RAW 264.7 | LPS | Not Specified | NO, PGE2 | Suppression |

Table 2: Effect of this compound on Oxidative Stress Markers

| Model System | Inducing Agent | This compound Conc./Dose | Measured Parameter | Result | Reference |

| BV-2 Microglia | β-amyloid | 10, 20, 40 µM | ROS, MDA | Dose-dependent decrease | |

| BV-2 Microglia | β-amyloid | 10, 20, 40 µM | SOD Activity | Dose-dependent increase | |

| HIE Rat Model | Hypoxia-Ischemia | Not Specified | MDA, ROS | Significant decrease | |

| HIE Rat Model | Hypoxia-Ischemia | Not Specified | GSH-Px, SOD | Significant increase | |

| HT22 Cells | Glutamate | Not Specified | ROS | Inhibition |

Key Experimental Protocols

The mechanisms of this compound have been elucidated through a combination of in vitro and in vivo experimental models.

In Vitro Microglial Inflammation Model

This model is used to study the direct effects of this compound on microglial activation and inflammatory responses.

-

Cell Line: BV-2 murine microglial cell line or primary microglia.

-

Culture: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Experimental Procedure:

-

Plating: Cells are seeded into multi-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10-40 µM) for a specified time (e.g., 1 hour).

-

Stimulation: Neuroinflammation is induced by adding an inflammatory agent such as Lipopolysaccharide (LPS; 1 µg/mL) or aggregated β-amyloid (Aβ) peptide for a duration of 6 to 24 hours.

-

Analysis:

-

Cell Viability: Assessed using an MTT assay to ensure this compound is not cytotoxic at the tested concentrations.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits.

-

Gene Expression: mRNA levels of inflammatory genes are measured using quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Levels of key signaling proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1) are determined by Western blot analysis of cell lysates.

-

Oxidative Stress: Intracellular ROS is measured using fluorescent probes like DCFH-DA.

-

-

In Vivo Neuroinflammation Models

Animal models are crucial for evaluating the therapeutic potential of this compound in a complex biological system.

-

LPS-Induced Parkinson's Disease Model:

-

Animal: Sprague-Dawley rats.

-

Procedure: LPS is stereotactically injected into the substantia nigra to induce localized inflammation and dopaminergic neuron loss, mimicking aspects of Parkinson's disease.

-

Treatment: this compound is administered (e.g., intraperitoneally) before or after the LPS injection.

-

Analysis: Behavioral tests (e.g., apomorphine-induced rotations) are performed. Brain tissue is analyzed via immunohistochemistry for microglial activation (Iba1 staining), neuronal loss (TH staining), and expression of inflammatory markers.

-

-

Hypoxic-Ischemic Encephalopathy (HIE) Model:

-

Animal: Neonatal rats.

-

Procedure: HIE is induced by ligating the common carotid artery followed by exposure to a hypoxic environment.

-

Treatment: this compound is administered to the neonatal rats.

-

Analysis: Neurological deficits are scored. Brains are analyzed for infarct volume (TTC staining), edema (brain water content), iron accumulation (Perls' staining), and neuronal damage (HE staining). Western blotting is used to assess signaling pathways (Nrf2, GPX4).

-

Blood-Brain Barrier Permeability

A critical factor for any neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB) to reach its target in the CNS. While extensive research highlights this compound's potent neuroprotective mechanisms, direct experimental data on its BBB permeability is not yet fully detailed in the reviewed literature. Studies on this compound metabolites have been conducted in vivo and in vitro, identifying various conjugation products, which is essential for understanding its bioavailability and distribution. However, dedicated studies using models like the parallel artificial membrane permeability assay (PAMPA-BBB) or primary cultured brain capillary endothelial cells are needed to quantify its ability to penetrate the CNS. This remains a crucial area for future investigation to fully validate its therapeutic potential for neurodegenerative diseases.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for neuroinflammatory and neurodegenerative diseases by operating through multiple, complementary mechanisms. Its ability to simultaneously activate the Nrf2-dependent antioxidant response while suppressing pro-inflammatory NF-κB and NLRP3 inflammasome signaling pathways makes it a compelling drug candidate. The compound effectively reduces the production of cytotoxic cytokines and reactive oxygen species from activated microglia, thereby protecting neurons from secondary damage.

For drug development professionals, this compound represents a promising scaffold. Future research should focus on:

-

Pharmacokinetics and BBB Permeability: Quantitatively determining the ability of this compound and its major metabolites to cross the BBB.

-

Target Engagement: Utilizing advanced techniques to confirm direct binding targets and further elucidate its interaction with components of the Nrf2, NF-κB, and NLRP3 pathways.

-

Chronic Disease Models: Evaluating the efficacy of long-term this compound administration in transgenic mouse models of Alzheimer's and Parkinson's disease.

-

Structural Optimization: Medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

By addressing these key areas, the full therapeutic potential of this compound can be explored, paving the way for its potential clinical application in treating devastating neurodegenerative diseases.

References

- 1. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]

- 4. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Farrerol Signaling Pathway Modulation in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol, a flavanone (B1672756) extracted from the leaves of Rhododendron dauricum L., has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Data Presentation

The anti-cancer effects of this compound are dose-dependent and vary across different cancer cell lines. The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| SKOV3 | Ovarian Cancer | ~80 | 48 |

| Calu-1 | Lung Squamous Cell Carcinoma | Not specified, but effective at non-cytotoxic concentrations | 24 |

| SGC-7901 | Gastric Cancer | Selective cytotoxicity observed | Not specified |

| HCT116 | Colorectal Cancer | 22.4 | Not specified |

| PC-3 | Pancreatic Cancer | 10-50 | Not specified |

| HepG2 | Hepatocellular Carcinoma | 10-50 | Not specified |

| HTB-26 | Breast Cancer | 10-50 | Not specified |

Table 2: Modulation of Key Apoptosis-Related Proteins by this compound

| Cancer Cell Line | Protein | Effect of this compound Treatment |

| Lung Adenocarcinoma | Bak | Upregulation |

| Bid | Upregulation | |

| Cleaved Caspase-3 | Upregulation | |

| Cleaved Caspase-9 | Upregulation | |

| Bcl-2 | Downregulation | |

| Bcl-XL | Downregulation | |

| SKOV3 | Cleaved Caspase-3 | Significant Increase |

| Cleaved PARP | Significant Increase | |

| Esophageal Cancer (EC109) | Caspase-9 | Activation |

Table 3: Effects of this compound on Cell Cycle Distribution in SKOV3 Ovarian Cancer Cells (24h treatment)[1]

| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase |

| 0 | 59.6 | 17.9 |

| 40 | 51.7 | 17.7 |

| 80 | 44.6 | 23.8 |

| 160 | 21.5 | 39.9 |

Table 4: Modulation of Cell Cycle and Metastasis-Related Proteins by this compound

| Cancer Cell Line | Protein | Effect of this compound Treatment |

| Lung Adenocarcinoma | CyclinD1 | Downregulation |

| CDK4 | Downregulation | |

| p-Rb | Attenuated phosphorylation | |

| SKOV3 | Cyclin B1 | Dose-dependent increase (24h) |

| CDK4 | Dose-dependent decrease | |

| Lung Squamous Cell Carcinoma | Slug | Downregulation |

| Zeb-1 | Downregulation | |

| E-cadherin | Upregulation | |

| Vimentin | Downregulation | |

| Colorectal Cancer | VEGFA | Suppression of protein expression |

| VEGFR2 | Suppression of protein expression | |

| p-VEGFR2 | Suppression of protein expression |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

Mitochondrial Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This is initiated by an increase in intracellular reactive oxygen species (ROS). The upregulation of pro-apoptotic proteins such as Bak and Bid, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, lead to the activation of caspase-9 and subsequently, the executioner caspase-3.[1]

MAPK/ERK Signaling Pathway

In some cancer cells, such as the ovarian cancer cell line SKOV3, this compound induces apoptosis through the activation of the ERK/MAPK pathway.[3] this compound treatment leads to the upregulation of phosphorylated ERK and JNK, while decreasing the phosphorylation of p38 MAPK. The activation of the ERK pathway culminates in the activation of caspase-3.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in vascular smooth muscle cells, a pathway often dysregulated in cancer. In serum-induced proliferation, this compound suppresses the activation of this pathway, contributing to cell cycle arrest.

NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by downregulating the activation of the NF-κB signal transduction pathway. This is significant in the context of cancer, as chronic inflammation is a known driver of tumorigenesis. This compound can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against this compound concentration.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in this compound-treated cancer cells.

Materials:

-

This compound-treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-ERK, ERK, etc.)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Scratch Formation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Conclusion

This compound demonstrates significant anti-cancer potential by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, and migration. Its ability to induce apoptosis through the mitochondrial and MAPK/ERK pathways, inhibit the pro-survival PI3K/Akt/mTOR pathway, and suppress the pro-inflammatory NF-κB pathway highlights its multi-faceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in cancer treatment. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this compound as a novel anti-cancer agent.

References

- 1. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits inhibitory effects on lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits Proliferation and Migration of Colorectal Cancer via the VEGF Signaling Pathway: Evidence from Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, and In Vitro Experiments [frontiersin.org]

Farrerol's Biological Activity in Oxidative Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol, a natural flavanone (B1672756) isolated from Rhododendron species, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injuries.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound in various in vitro and in vivo models of oxidative stress, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Nrf2 Signaling Pathway

A central mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. Key downstream targets of the Nrf2 pathway that are induced by this compound include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM). This cascade of events ultimately enhances the cellular antioxidant defense system, mitigating oxidative damage.

Quantitative Data on this compound's Antioxidant Activity

The antioxidant effects of this compound have been quantified in various oxidative stress models. The following tables summarize the key findings from in vivo and in vitro studies.

Table 1: Effects of this compound on Oxidative Stress Markers in In Vivo Models

| Model | Species | Treatment | Oxidative Stress Marker | Result | Reference |

| Hypoxic-Ischemic Encephalopathy (HIE) | Neonatal Rat | This compound | Malondialdehyde (MDA) | Significantly decreased in brain tissue | |

| Reactive Oxygen Species (ROS) | Significantly decreased in brain tissue | ||||

| Superoxide Dismutase (SOD) | Significantly increased in brain tissue | ||||

| Glutathione Peroxidase (GSH-Px) | Significantly increased in brain tissue | ||||

| Myocardial Ischemia/Reperfusion (I/R) | Mouse | This compound | Antioxidant enzymes | Elevated levels | |

| Oxidation products | Reduced levels | ||||

| Unilateral Ureteral Obstruction (UUO) | Mouse | This compound (20 mg/kg) | 4-Hydroxynonenal (4-HNE) | Significantly reduced expression | |

| Malondialdehyde (MDA) | Significantly reduced levels | ||||

| Catalase | Restored expression and activity | ||||

| Manganese Superoxide Dismutase (MnSOD) | Restored expression and activity | ||||

| NADPH oxidase 4 (NOX4) | Reduced expression | ||||

| Angiotensin II-induced Cardiac Remodeling | Mouse | This compound | Dihydroethidium (DHE) staining (ROS) | Inhibited expression | |

| Nitrotyrosine | Inhibited expression | ||||

| Cybb (NOX2) mRNA | Inhibited expression |

Table 2: Effects of this compound on Oxidative Stress Markers in In Vitro Models

| Cell Line | Stressor | This compound Concentration | Oxidative Stress Marker | Result | Reference |

| ARPE-19 (Human Retinal Pigment Epithelial Cells) | H₂O₂ | 5, 10, 20 mg/L | Intracellular ROS | Significantly decreased | |

| Malondialdehyde (MDA) | Significantly decreased | ||||

| Superoxide Dismutase (SOD) | Significantly increased | ||||

| Glutathione (GSH) | Significantly increased | ||||

| BV-2 (Mouse Microglial Cells) | β-amyloid (Aβ) | Not specified | Reactive Oxygen Species (ROS) | Attenuated production | |

| Malondialdehyde (MDA) | Attenuated production | ||||

| Superoxide Dismutase (SOD) | Attenuated inhibition of activity | ||||

| EA.hy926 (Human Endothelial Cells) | H₂O₂ | Not specified | Intracellular ROS | Inhibited elevation | |

| Malondialdehyde (MDA) | Inhibited elevation | ||||

| Superoxide Dismutase (SOD) | Enhanced activity | ||||

| Glutathione Peroxidase (GSH-Px) | Enhanced activity |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in oxidative stress and a typical experimental workflow for its evaluation.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Caption: General experimental workflow for evaluating this compound's antioxidant activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

In Vitro Assays

-

Cell Lines: ARPE-19 (human retinal pigment epithelial cells) or BV-2 (mouse microglial cells) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Oxidative Stress Induction: To induce oxidative stress, cells are typically treated with hydrogen peroxide (H₂O₂) at a concentration determined by a dose-response curve to achieve approximately 50% cell death.

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Induce oxidative stress by adding the stressor (e.g., H₂O₂).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Culture and treat cells with this compound and the oxidative stressor as described above.

-

Wash the cells with serum-free medium.

-

Incubate the cells with DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative damage. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.

-

Protocol:

-

Lyse the treated cells and collect the supernatant.

-

Add TBA reagent to the cell lysate.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the MDA concentration based on a standard curve generated with an MDA standard.

-

-

Principle: These are typically colorimetric assays that measure the enzymatic activity of SOD and GSH-Px in cell lysates. Commercially available kits are widely used.

-

Protocol:

-

Prepare cell lysates from the different treatment groups.

-

Follow the manufacturer's instructions for the specific SOD or GSH-Px activity assay kit. This usually involves mixing the cell lysate with a substrate solution and measuring the change in absorbance over time at a specific wavelength.

-

-

Principle: This technique is used to detect and quantify the expression of specific proteins, such as Nrf2, Keap1, HO-1, and NQO1.

-

Protocol:

-

Extract total protein from the treated cells.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Models and Assessments

-

Model Induction:

-

Seven-day-old rat pups are anesthetized.

-

The left common carotid artery is permanently ligated.

-

The pups are allowed to recover and are then placed in a hypoxic chamber (8% oxygen) for a defined period (e.g., 2.5 hours).

-

-

Assessments:

-

Neurological Deficit Scoring: Evaluates motor and sensory function.

-

Infarct Volume Measurement (TTC Staining): Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white. The infarct volume is calculated from the unstained areas.

-

Brain Water Content: Measures cerebral edema by comparing the wet and dry weight of the brain hemispheres.

-

Histopathology (H&E and Perls' Staining): Hematoxylin and eosin (B541160) (H&E) staining is used to assess neuronal damage. Perls' staining is used to detect iron accumulation.

-

-

Model Induction:

-

Mice are anesthetized and ventilated.

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture for a specific duration (e.g., 30-60 minutes) to induce ischemia.

-

The ligature is then released to allow for reperfusion.

-

-

Assessments:

-

Cardiac Function: Assessed by echocardiography.

-

Infarct Size Measurement: Similar to the HIE model, TTC staining is used to delineate the infarcted area of the heart.

-

Serum Markers of Myocardial Injury: Levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured in the serum.

-

-

Model Induction:

-

Mice are anesthetized.

-

The left ureter is exposed through a flank incision and completely ligated with a suture.

-

-

Assessments:

-

Renal Function: Serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) are measured.

-

Histopathology: Kidney sections are stained with H&E, Masson's trichrome (for fibrosis), and immunohistochemistry for markers of injury and inflammation (e.g., F4/80 for macrophages).

-

Apoptosis Detection (TUNEL Assay): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells in kidney tissue.

-

Conclusion

This compound demonstrates significant protective effects against oxidative stress in a variety of preclinical models. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development who are interested in further exploring the therapeutic potential of this compound for oxidative stress-related diseases. The consistent findings across different models underscore the promise of this compound as a lead compound for the development of novel antioxidant therapies.

References

The Discovery and Isolation of Farrerol: A Technical Guide for Researchers

An in-depth exploration of the extraction, purification, and biological activities of a promising flavonoid from Rhododendron species.

Introduction

Farrerol is a flavanone, a type of flavonoid, that has been isolated from various species of the Rhododendron genus, most notably Rhododendron dauricum L.[1][2]. This compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[3][4][5]. As a traditional Chinese herbal medicine, the leaves of Rhododendron dauricum, known as "Man-shan-hong," have a long history of use for treating respiratory ailments such as bronchitis and asthma[6]. This guide provides a comprehensive overview of the discovery, isolation procedures, and key biological signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Initial Identification

While the use of Rhododendron species in traditional medicine is ancient, the formal scientific isolation and characterization of this compound occurred later. Although the exact first discovery is not easily pinpointed in recent literature, its presence and quantitative analysis in Rhododendron dauricum were being reported in scientific journals by 1980[7][8]. This compound, chemically known as (2S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one, is recognized as one of the primary bioactive constituents of "Man-shan-hong"[6].

Distribution in Rhododendron Species

This compound has been identified in several Rhododendron species. The most well-documented source is Rhododendron dauricum[1][2]. However, other species have also been reported to contain this flavanone. The concentration and yield of this compound can vary significantly depending on the species, geographical location, and the extraction method employed.

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from Rhododendron leaves is a multi-step process involving extraction with organic solvents followed by chromatographic purification. Below are detailed methodologies synthesized from various studies.

Preparation of Plant Material

-

Collection and Drying: Fresh leaves of the Rhododendron species are collected and air-dried in a shaded, well-ventilated area to a constant weight.

-

Pulverization: The dried leaves are then pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Solvent Extraction

The choice of solvent is critical for the efficient extraction of this compound. Methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) have been commonly used.

-

Maceration/Reflux Extraction:

-

The powdered plant material is macerated or refluxed with a suitable solvent. A common method involves using 80% methanol or 70-95% ethanol[9][10]. The ratio of plant material to solvent is typically in the range of 1:10 to 1:15 (w/v).

-

The extraction is usually performed at room temperature for several days with periodic shaking for maceration, or at the solvent's boiling point for a few hours for reflux extraction.

-

The process is often repeated two to three times to ensure exhaustive extraction.

-

-

Fractional Extraction:

-

The crude extract obtained from the initial alcohol extraction is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol[11]. Studies have indicated that the highest yields of flavonoids, including this compound, are often found in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

Purification of this compound from the enriched fraction is typically achieved through a combination of column chromatography techniques.

-

Silica (B1680970) Gel Column Chromatography:

-

The dried ethyl acetate or chloroform fraction is adsorbed onto a small amount of silica gel (60-120 mesh).

-

The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.

-

The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system is a gradient of n-hexane and ethyl acetate, or chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v) and visualized under UV light or with a spraying reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Polyamide Column Chromatography:

-

An alternative method involves the use of polyamide resin for the separation column[9].

-

The crude extract is loaded onto the polyamide column.

-

The column is first washed with water or a low-concentration ethanol solution (5%-25%) to remove impurities.

-

The target flavonoids, including this compound, are then eluted with a higher concentration of ethanol (40%-90%).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity this compound, preparative HPLC is often employed.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution can be isocratic or a gradient program, depending on the complexity of the mixture.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.

-

Workflow for this compound Isolation

References

- 1. Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. [Studies on the quantitative determination of this compound in Man-Shan-Hong (Rhododendron dauricum T.)leaves (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Rhododendron dauricum L. Flavonoids Exert Vasodilation and Myocardial Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Farrerol: A Deep Dive into its Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Farrerol, a natural flavanone (B1672756) isolated from Rhododendron dauricum L., has garnered significant scientific interest for its potent anti-inflammatory effects. Traditionally used in Chinese medicine for respiratory ailments, emerging research has elucidated the molecular mechanisms underlying its therapeutic potential in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its impact on key signaling pathways, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to generate this evidence. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1][2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream targets such as pro-inflammatory cytokines and enzymes.[1][4][5]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK1/2, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of key proteins in these cascades, including ERK1/2, JNK1/2, and p38.[1][5][6] By downregulating MAPK signaling, this compound reduces the production of pro-inflammatory mediators.[7][8]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[9] This is achieved by interfering with the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly.[9] By blocking this interaction, this compound prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[9]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its effects across different models and dosages.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Parameter | Result (% Inhibition or Fold Change) | Reference |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | IL-1β Production | Dose-dependent decrease | [7][8] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | IL-6 Production | Dose-dependent decrease | [1][7] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | TNF-α Production | Dose-dependent decrease | [1][7] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | NO Production | Dose-dependent decrease | [1] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | COX-2 Expression | Dose-dependent decrease | [1][7] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 25, 50, 100 µM | iNOS Expression | Dose-dependent decrease | [1][7] |

| Human Gingival Fibroblasts | LPS | Not Specified | IL-6 and IL-8 Expression | Significant inhibition | [1][3] |

| Mouse Mammary Epithelial Cells | LPS | Not Specified | Inflammatory Response | Inhibition | [1][10] |

| BV-2 Microglial Cells | Aβ | Not Specified | IL-6, IL-1β, TNF-α | Inhibition | [11] |

In Vivo Studies

| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |

| Mice | Unilateral Ureteral Obstruction | 20 mg/kg | Serum TNF-α | Sham: 33.6 ± 3.8 pg/mL, UUO: 147.5 ± 17.8 pg/mL, UUO + FA: Significantly reduced | [4] |

| Mice | Unilateral Ureteral Obstruction | 20 mg/kg | Serum IL-6 | Sham: 27.0 ± 3.7 pg/mL, UUO: 107.3 ± 14.1 pg/mL, UUO + FA: Significantly reduced | [4] |

| Mice | Myocardial Ischemia/Reperfusion | Not Specified | Serum IL-1β, IL-6, TNF-α | Significant decrease compared to I/R group | [9][12] |

| Mice | TNBS-induced Colitis | Not Specified | Inflammatory Cytokine Production | Markedly decreased | [7] |

| Mice | LPS-induced Mastitis | 20, 30, 40 mg/kg | TNF-α, IL-6, IL-1β in mammary glands | Dose-dependent inhibition | [5][13] |

| Mice | LPS-induced Mastitis | 20, 30, 40 mg/kg | MPO Activity | Dose-dependent attenuation | [5][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in this compound research.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)

This protocol is designed to assess the anti-inflammatory effects of this compound on cultured macrophages.

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours prior to stimulation.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL, and incubating for a specified period (e.g., 24 hours).[14][15]

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines. The cells are lysed to extract proteins and RNA.

-

Analysis:

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]

-

Western Blotting: Cell lysates are used to determine the protein expression and phosphorylation status of key signaling molecules such as NF-κB p65, IκBα, p38, ERK1/2, and JNK1/2.

-

qRT-PCR: Total RNA is extracted from the cells and reverse-transcribed to cDNA. Quantitative real-time PCR is then performed to measure the mRNA expression levels of inflammatory genes like COX-2 and iNOS.[18][19]

-

Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis in Mice (In Vivo)

This model is used to evaluate the therapeutic potential of this compound in inflammatory bowel disease.

-

Induction of Colitis: Acute colitis is induced in mice by administering 3-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[20][21]

-

This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various dosages daily throughout the DSS treatment period.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured as an indicator of inflammation.

-

Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

Biochemical Analysis:

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.[5]

-

Cytokine Measurement: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[20]

-

Western Blotting and qRT-PCR: Protein and gene expression of inflammatory mediators in the colon tissue are analyzed as described in the in vitro protocol.

-

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also suppressing the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a variety of inflammatory disorders. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area. Future investigations should focus on clinical trials to validate these preclinical findings and explore the full therapeutic scope of this compound in human diseases.

References

- 1. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound Relieve Lipopolysaccharide (LPS)-Induced Mastitis by Inhibiting AKT/NF-κB p65, ERK1/2 and P38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound maintains the contractile phenotype of VSMCs via inactivating the extracellular signal-regulated protein kinase 1/2 and p38 mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound attenuates β-amyloid-induced oxidative stress and inflammation through Nrf2/Keap1 pathway in a microglia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]

- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. elearning.unite.it [elearning.unite.it]

- 20. Anti-inflammatory effects of phytosteryl ferulates in colitis induced by dextran sulphate sodium in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxyresveratrol Ameliorates Dextran Sulfate Sodium-Induced Colitis in Rats by Suppressing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Farrerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol, a flavonoid compound isolated from Rhododendron species, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key experimental findings, and providing established protocols for its evaluation. The document focuses on both direct radical scavenging and cellular antioxidant effects, with a particular emphasis on the activation of the Nrf2 signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant, and understanding its in vitro antioxidant profile is crucial for its potential therapeutic development.

Direct Radical Scavenging Activity

The direct radical scavenging activity of a compound refers to its ability to neutralize free radicals in a cell-free environment. Common assays to evaluate this activity include the DPPH, ABTS, and FRAP assays. While extensive research has focused on the cellular antioxidant effects of this compound, specific quantitative data on its direct radical scavenging capacity from these assays is not widely available in the current body of scientific literature. The available information primarily highlights its effects within cellular systems.

Cellular Antioxidant Activity

This compound demonstrates significant antioxidant effects at the cellular level by modulating endogenous antioxidant defense mechanisms. It has been shown to reduce intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while enhancing the activity of key antioxidant enzymes.

Key Cellular Antioxidant Effects of this compound

| Parameter | Effect of this compound | Cell Line/Model | Reference |

| Reactive Oxygen Species (ROS) | Decrease | EA.hy926 cells | [1] |

| Malondialdehyde (MDA) | Decrease | EA.hy926 cells | [1] |

| Superoxide Dismutase (SOD) | Increase in activity | EA.hy926 cells | [1] |

| Glutathione Peroxidase (GSH-Px) | Increase in activity | EA.hy926 cells | [1] |

| Heme Oxygenase-1 (HO-1) | Increase in expression | RAW 264.7 macrophages | [2] |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Increase in expression | EA.hy926 cells |

Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for a variety of antioxidant enzymes and proteins, including HO-1, NQO1, SOD, and GSH-Px.

References

The Effect of Farrerol on NF-κB Activation in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses in macrophages. Its dysregulation is implicated in a multitude of inflammatory diseases. Farrerol, a flavonoid compound, has emerged as a potent modulator of NF-κB signaling. This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits NF-κB activation in macrophages, supported by quantitative data, detailed experimental protocols, and visual signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Macrophages are key players in the innate immune system, and their activation is a critical step in initiating and propagating inflammatory responses. A central signaling pathway governing this process is the Nuclear Factor-kappa B (NF-κB) pathway.[1] In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5]

This compound, a dihydroflavonoid, has demonstrated significant anti-inflammatory properties. A growing body of evidence indicates that a primary mechanism underlying these effects is its ability to suppress the NF-κB signaling pathway in macrophages. This guide will delve into the molecular details of this inhibition, presenting key quantitative findings and the experimental methodologies used to elucidate this mechanism.

Molecular Mechanism of this compound's Inhibition of NF-κB Activation

This compound exerts its inhibitory effect on NF-κB activation through a multi-targeted approach, primarily by interfering with the phosphorylation of key upstream kinases and the NF-κB p65 subunit itself.

Inhibition of Upstream Signaling Kinases

Studies have shown that this compound significantly reduces the LPS-induced phosphorylation of several critical upstream kinases that converge on the NF-κB pathway in RAW264.7 macrophages.

-

AKT: this compound has been observed to sharply decrease the phosphorylation of AKT, a serine/threonine kinase that plays a vital role in NF-κB activation.

-

MAPKs (ERK1/2 and JNK1/2): this compound markedly diminishes the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2) in a dose-dependent manner. Interestingly, it does not appear to affect the phosphorylation of p38 MAPK.

Inhibition of IκBα Phosphorylation and Degradation

A crucial step in NF-κB activation is the phosphorylation and subsequent proteasomal degradation of its inhibitory protein, IκBα. This compound has been shown to suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.

Inhibition of NF-κB p65 Phosphorylation and Nuclear Translocation

This compound directly impacts the NF-κB p65 subunit by significantly reducing its phosphorylation at Ser536, a key event for its transcriptional activity. By inhibiting the upstream signaling and the degradation of IκBα, this compound effectively prevents the translocation of the p65 subunit from the cytoplasm to the nucleus.

The collective inhibition of these critical steps in the NF-κB signaling cascade by this compound is visually represented in the following signaling pathway diagram.

Caption: this compound's inhibition of the NF-κB signaling pathway in macrophages.

Quantitative Data Presentation

The inhibitory effects of this compound on key components of the NF-κB pathway and downstream inflammatory mediators have been quantified in several studies. The following tables summarize these findings.

Table 1: Dose-Dependent Inhibition of NF-κB Pathway Protein Phosphorylation by this compound in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound (µM) | % Inhibition of p-AKT (relative to LPS control) | % Inhibition of p-p65 (relative to LPS control) | % Inhibition of p-ERK1/2 (relative to LPS control) | % Inhibition of p-JNK1/2 (relative to LPS control) |

| 25 | Significant Reduction | Significant Reduction | Noticeable Reduction | Noticeable Reduction |

| 50 | Stronger Reduction | Stronger Reduction | Significant Reduction | Significant Reduction |

| 100 | Sharply Decreased | Sharply Decreased | Marked Reduction | Marked Reduction |

Data are synthesized from graphical representations and descriptions in the cited literature.

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediator Production by this compound in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound (µM) | % Inhibition of IL-1β mRNA | % Inhibition of IL-6 mRNA | % Inhibition of TNF-α mRNA | % Inhibition of COX-2 mRNA | % Inhibition of iNOS mRNA |

| 25 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| 50 | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Decrease | More Pronounced Decrease |

| 100 | Substantial Decrease | Substantial Decrease | Substantial Decrease | Substantial Decrease | Substantial Decrease |

Data are synthesized from graphical representations and descriptions in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effect of this compound on NF-κB activation in macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7 macrophage-like cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

-

LPS Stimulation: After pre-treatment with this compound, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time, depending on the assay (e.g., 1 hour for phosphorylation studies, 6-24 hours for cytokine production).

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, p-AKT, AKT, p-ERK1/2, ERK1/2, p-JNK1/2, JNK1/2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using image analysis software to quantify the relative protein expression levels.

Nuclear and Cytoplasmic Protein Extraction

-

Cell Harvesting and Fractionation: After treatment, cells are scraped and collected. A nuclear and cytoplasmic extraction kit is used to separate the cytoplasmic and nuclear fractions according to the manufacturer's protocol.

-

Western Blot Analysis: The protein concentrations of both fractions are determined, and Western blot analysis is performed as described above to detect the levels of p65 in the cytoplasm and nucleus. Lamin B1 is often used as a nuclear marker and GAPDH as a cytoplasmic marker.

NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

-

Probe Labeling: An oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with biotin (B1667282) or a radioactive isotope.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For competition assays, an unlabeled "cold" probe is added before the labeled probe. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is transferred to a nylon membrane, and the labeled probe is detected using a chemiluminescent or autoradiographic method.

NF-κB Luciferase Reporter Assay

-

Transfection: RAW264.7 cells are seeded in a multi-well plate and co-transfected with an NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB binding site upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with this compound and then stimulated with LPS.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on NF-κB activation.

Caption: Experimental workflow for studying this compound's effect on NF-κB.

Conclusion